molecular formula C21H17ClN4O3 B11044134 Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Cat. No.: B11044134
M. Wt: 408.8 g/mol
InChI Key: IXQNKVXCSUNETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate typically involves multiple steps, including the formation of the imidazo[1,5-b]pyridazine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .

Mechanism of Action

The mechanism of action of Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b]pyridazine derivatives and related heterocyclic compounds, such as:

Uniqueness

Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate stands out due to its specific substitution pattern and the presence of both chlorobenzyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

methyl 7-amino-1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate

InChI

InChI=1S/C21H17ClN4O3/c1-29-20(28)16-11-17(27)25(12-13-6-5-9-15(22)10-13)26-19(16)18(24-21(26)23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,23,24)

InChI Key

IXQNKVXCSUNETM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(N2C1=C(N=C2N)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.